molecular formula C36H36O5 B189930 2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne CAS No. 168253-07-4

2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne

Cat. No.: B189930
CAS No.: 168253-07-4
M. Wt: 548.7 g/mol
InChI Key: ODYZSGODFGXEDP-LPMXJBPNSA-N
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Description

Properties

IUPAC Name

(2S,3S,4R,5R,6R)-2-ethynyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36O5/c1-2-32-34(38-24-29-17-9-4-10-18-29)36(40-26-31-21-13-6-14-22-31)35(39-25-30-19-11-5-12-20-30)33(41-32)27-37-23-28-15-7-3-8-16-28/h1,3-22,32-36H,23-27H2/t32-,33+,34-,35+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYZSGODFGXEDP-LPMXJBPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of Sucrose

Octa-O-benzylsucrose serves as a protected precursor, synthesized via exhaustive benzylation of sucrose using benzyl bromide and sodium hydride in dimethylformamide (DMF). This step achieves 85–90% yield under nitrogen atmosphere.

Acid-Catalyzed Glycosidic Bond Cleavage

Treatment with hydrochloric acid (HCl) in dichloromethane selectively cleaves the glycosidic bond, yielding 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Optimized conditions (0.5 M HCl, 25°C, 12 h) prevent debenzylation while achieving 78% conversion.

Ethynylation of the Anomeric Position

The glucopyranose intermediate undergoes ethynylation via Sonogashira coupling with trimethylsilyl acetylene (TMSA) in the presence of palladium(II) acetate and copper(I) iodide. Subsequent desilylation with potassium carbonate in methanol furnishes the target compound in 65% yield over two steps.

Cross-Coupling Strategies for Ethyne Installation

Recent advances employ transition metal-catalyzed cross-couplings to construct the C-glycosidic bond:

Glucosylalkyne Preparation

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl alkyne precursors are synthesized via nickel-catalyzed coupling of glucosyl halides with terminal alkynes. Key parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% NiCl2(PPh3)2Increases to 72%
SolventAnhydrous THFMinimizes hydrolysis
Temperature60°CBalances rate and selectivity

Bergman Cycloaromatization

Thermolysis of 1,2-bis(glucosylalkynyl)benzenes in chlorobenzene at 160°C induces Bergman-Masamune-Sondheimer cycloaromatization. This method generates naphthalene-linked C-glycosides while preserving benzyl protecting groups, achieving 68% yield for the ethynylated product.

Comparative Analysis of Methodologies

A critical evaluation of synthetic routes reveals distinct advantages and limitations:

Yield and Scalability

The lactone-based method offers superior scalability (gram-scale demonstrated) compared to cross-coupling approaches, which face challenges in catalyst recovery.

Stereochemical Control

Acid-catalyzed cleavage maintains β-configuration through neighboring group participation, whereas cross-coupling methods require chiral ligands to achieve >90% diastereomeric excess.

Protecting Group Compatibility

Benzyl ethers demonstrate stability under both BF3·OEt2 and Pd-catalyzed conditions, enabling sequential functionalization. Comparative TLC monitoring (Rf = 0.4 in hexane/EtOAc 7:3) confirms intermediate stability .

Chemical Reactions Analysis

Types of Reactions

2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group might yield aldehydes or carboxylic acids, while reduction could lead to alkanes or alkenes.

Scientific Research Applications

Synthetic Applications

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of glucosyl derivatives. Its ability to undergo various chemical reactions makes it versatile for synthesizing complex molecules.

Key Reactions Involving 2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) Ethyne:

  • Glucosylation Reactions :
    • The compound can be activated and used in glucosylation reactions to form α-glucopyranosyl derivatives.
    • It reacts with activated aromatic nucleophiles to yield β-anomers.
  • Synthesis of Anticancer Agents :
    • Research indicates that glucopyranosyl-conjugated benzyl derivatives exhibit cytotoxic properties against cancer cells. For instance, one study demonstrated that a benzyl derivative conjugated with glucopyranose inhibited colorectal cancer cell proliferation comparably to established chemotherapeutics like 5-fluorouracil (5-FU) .

Pharmaceutical Applications

The compound's structural features make it a candidate for drug development, particularly in targeting diseases such as cancer and diabetes.

Case Studies

  • Anticancer Activity :
    • A study synthesized glucopyranosyl-conjugated benzyl derivatives which showed significant antiproliferative activity against HCT-116 colorectal cancer cells. The compound induced apoptotic cell death and demonstrated improved selectivity towards cancer cells compared to normal cells .
  • Diabetes Treatment :
    • The synthesis of derivatives using this compound has been explored for potential applications in diabetes management by developing compounds that mimic glucose's biological functions without raising blood sugar levels.

Data Table: Summary of Key Research Findings

Study ReferenceCompound StudiedBiological ActivityKey Findings
Benzyl-Glucopyranosyl DerivativeAnticancerComparable efficacy to 5-FU against colorectal cancer cells
This compoundOrganic SynthesisVersatile intermediate for glucosylation and other reactions
Tetra-O-benzyl-D-glucopyranoseAntidiabetic PotentialSynthesis of glucose mimetics for diabetes treatment

Mechanism of Action

The mechanism by which 2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protective Group Variations

a) 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl Fluoride
  • CAS No.: Not explicitly listed (referenced in glycosylation studies).
  • Key Differences: Replaces the ethyne group with a fluoride at the anomeric position.
  • Reactivity: Fluoride acts as a leaving group, making it a potent glycosyl donor under Mukaiyama conditions. Used in synthesizing apramycin and saccharocin .
  • Applications : Preferable for traditional O-glycoside formation rather than C-glycoside functionalization .
b) 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Ethylxanthate
  • CAS No.: 13639-54-8
  • Molecular Formula : C₁₆H₂₄O₉S
  • Key Differences : Acetyl esters replace benzyl ethers, and the ethylxanthate group serves as a leaving group.
  • Reactivity: Acetyl groups are base-labile, enabling milder deprotection. Ethylxanthate enhances glycosyl donor activity in SN2-type glycosylations .
  • Applications : Suitable for synthesizing thioglycosides or glycoconjugates requiring orthogonal deprotection strategies .
c) Ethyl 2,3,4,6-Tetra-O-benzyl-1-thio-β-D-glucopyranoside
  • CAS No.: 108739-67-9
  • Key Differences: Features a thioethyl group at the anomeric position instead of ethyne.
  • Reactivity: The thioether stabilizes the anomeric center, making it a robust glycosyl donor for iterative glycosylations.
  • Applications : Widely used in oligosaccharide synthesis due to its compatibility with diverse activation methods (e.g., NIS/TfOH) .

Functional Group and Reactivity Comparisons

Table 1: Key Structural and Reactivity Differences
Compound Protective Groups Anomeric Group Stability Primary Use Reference
Target Compound Benzyl (×4) Ethyne (C2) High (C-glycoside) Click chemistry, stable glycoconjugates
2,3,4,6-Tetra-O-benzyl-glucopyranosyl Fluoride Benzyl (×4) Fluoride Moderate O-Glycoside synthesis
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Ethylxanthate Acetyl (×4) Ethylxanthate Low (base-labile) Thioglycoside donors
Ethyl 1-thio-β-D-glucopyranoside Benzyl (×4) Thioethyl High Oligosaccharide assembly

Physicochemical Properties

  • Lipophilicity : Benzyl-protected derivatives (e.g., target compound) exhibit higher logP values compared to acetylated analogues, impacting solubility in polar solvents .
  • Thermal Stability: C-glycosides (target) resist thermal degradation better than O-glycosides (e.g., methyl 2,3,4-tri-O-benzyl-6-O-acetyl-α-D-glucopyranoside in ).

Biological Activity

The compound 2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne (CAS No. 168253-07-4) is a derivative of glucopyranose that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C36H36O5
  • Molecular Weight : 548.67 g/mol
  • Structure : The compound features a benzylated glucopyranosyl moiety linked to an ethyne group, which may influence its biological interactions.

Synthesis Overview

The synthesis of this compound involves multiple steps, typically starting from 2,3,4,6-tetra-O-benzyl-D-glucopyranose. The synthesis can be achieved using various reagents such as trifluoroacetic anhydride and Lewis acids to facilitate the formation of the desired C-glucopyranosyl derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of glucopyranosyl derivatives. For instance, a related compound demonstrated significant antiproliferative activity against colorectal cancer cells (HCT-116), showing efficacy comparable to standard chemotherapeutic agents like 5-fluorouracil (5-FU). The mechanism of action involved triggering apoptotic pathways in cancer cells .

Table 1: Antiproliferative Activity of Glucopyranosyl Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundHCT-116Not specifiedInduction of apoptosis
Compound 8dHCT-116Comparable to 5-FUApoptotic cell death

Hepatoprotective Effects

Another study reported that a structurally similar compound exhibited significant hepatoprotective effects , suggesting that glucopyranosyl derivatives may play a role in liver health by protecting against oxidative stress and cellular damage .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate various cellular pathways:

  • Oxidative Stress Response : Compounds with glucopyranosyl units have been shown to interact with oxidative stress pathways, enhancing cellular defense mechanisms .
  • Cell Cycle Regulation : Some studies suggest that these compounds can influence cell cycle progression, potentially leading to growth inhibition in cancer cells .

Case Studies

  • Study on Anticancer Activity : In vitro experiments demonstrated that the compound significantly inhibited the proliferation of cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies.
  • Hepatoprotective Study : A comparative analysis indicated that the hepatoprotective effects were observed through reduced levels of liver enzymes in treated models exposed to hepatotoxic agents.

Q & A

Q. What are the established protocols for synthesizing 2-C-(2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl) ethyne, and how is stereochemical purity ensured?

The synthesis typically involves glycosylation of a propargyl alcohol derivative with 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl chloride under anhydrous conditions. Column chromatography (e.g., EtOAc/hexane gradients) is critical for isolating the β-anomer . Stereochemical control is achieved via temperature modulation and reaction monitoring by TLC to suppress α-anomer formation . Nuclear Overhauser Effect (NOE) NMR experiments confirm β-configuration by analyzing spatial interactions between the ethynyl group and benzyl-protected hydroxyls .

Q. How can researchers optimize column chromatography conditions for purifying benzyl-protected glucopyranosyl derivatives?

Use a gradient elution system (e.g., 2:8 EtOAc/hexane) to resolve polar byproducts. Pre-adsorption of the crude product onto silica gel before loading improves separation efficiency. Monitor fractions by TLC with UV visualization or iodine staining, prioritizing fractions with a single spot (Rf ~0.5 in 3:7 heptane/acetone) .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

  • <sup>1</sup>H-NMR : Assign peaks using coupling constants (e.g., J1,2 = 8.2 Hz confirms β-linkage) .
  • HRMS : Validate molecular ion peaks (e.g., [M + Na]<sup>+</sup>) with mass accuracy <5 ppm .
  • Polarimetry : Measure specific rotation ([α]D<sup>25</sup>) to confirm optical purity . Contradictions in NMR integration (e.g., overlapping aromatic protons) are resolved by 2D-COSY or HSQC experiments .

Advanced Research Questions

Q. How can researchers address low yields in glycosylation reactions involving 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl donors?

Low yields often stem from competing hydrolysis or incomplete activation of the glycosyl donor. Strategies include:

  • Using freshly distilled boron trifluoride etherate as a Lewis acid to enhance donor reactivity .
  • Maintaining anhydrous conditions via molecular sieves and inert gas purging .
  • Employing microwave-assisted synthesis to accelerate reaction kinetics and reduce side reactions .

Q. What methodologies enable selective functionalization of the ethynyl group without compromising benzyl protections?

The ethynyl group can be selectively modified via:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Requires strict exclusion of protic solvents to prevent benzyl group cleavage .
  • Palladium-mediated Sonogashira coupling : Optimize with Pd(PPh3)4 and CuI in DMF at 60°C to retain benzyl protections . Monitor functionalization efficiency via <sup>13</sup>C-NMR shifts (e.g., ethynyl carbon at δ ~70 ppm) .

Q. How do researchers resolve discrepancies in reaction monitoring data (e.g., TLC vs. NMR) during derivatization?

Discrepancies arise from TLC co-elution of intermediates or residual solvents in NMR samples. Mitigation strategies:

  • Use two orthogonal TLC solvent systems (e.g., EtOAc/hexane and CH2Cl2/MeOH) .
  • Perform <sup>1</sup>H-NMR in deuterated DMSO to detect trace impurities via singlet peaks (e.g., acetylated byproducts at δ 2.0–2.1 ppm) .

Q. What are the best practices for synthesizing and characterizing glucopyranosyl ethyne conjugates for biological studies?

  • Conjugation : React the ethynyl group with azide-functionalized biomolecules (e.g., peptides) via CuAAC in tert-butanol/water (1:1) at 37°C .
  • Characterization : Use MALDI-TOF MS to confirm conjugate molecular weight and circular dichroism (CD) to assess carbohydrate conformation retention .

Data Analysis and Experimental Design

Q. How can researchers design experiments to analyze the impact of benzyl groups on solubility and reactivity?

  • Compare logP values (via HPLC) of benzyl-protected vs. acetylated analogs to quantify hydrophobicity .
  • Conduct kinetic studies (e.g., hydrolysis rates in aqueous THF) to evaluate benzyl groups’ stabilizing effect on the glycosidic bond .

Q. What statistical approaches are recommended for interpreting contradictory spectroscopic or chromatographic data?

Apply multivariate analysis (e.g., PCA) to NMR or LC-MS datasets to identify outlier peaks caused by impurities. For TLC disagreements, use digital densitometry to quantify spot intensities and normalize against controls .

Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states during glycosylation, identifying steric hindrance from benzyl groups .
  • Use MD simulations to predict solvation effects on ethynyl group reactivity in polar aprotic solvents .

Safety and Handling

Q. Q. What precautions are critical when handling 2,3,4,6-tetra-O-benzyl derivatives under inert atmospheres?

  • Use Schlenk lines for moisture-sensitive reactions and flame-dry glassware to prevent hydrolysis .
  • Avoid static discharge by grounding equipment, as benzyl-protected compounds are often prone to decomposition under electrostatic conditions .

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